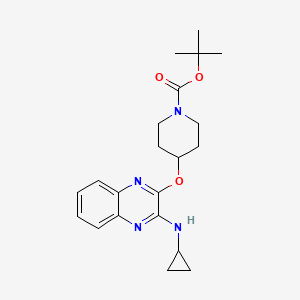
tert-Butyl 4-((3-(cyclopropylamino)quinoxalin-2-yl)oxy)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-Butyl 4-((3-(cyclopropylamino)quinoxalin-2-yl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl 4-((3-(cyclopropylamino)quinoxalin-2-yl)oxy)piperidine-1-carboxylate, with a molecular formula of C21H28N4O3 and CAS number 1185318-18-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a quinoxaline moiety through an ether linkage. Its structural formula is represented as follows:
Key Properties:
- Molecular Weight: 384.5 g/mol
- Purity: Typically ≥ 95%
- Chemical Classification: Small molecule
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the fields of oncology and antiviral research.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoxaline derivatives. For instance, quinoxaline-based compounds have demonstrated significant activity against viruses such as HIV and the tobacco mosaic virus (TMV). The mechanism often involves inhibition of viral replication through interference with viral enzymes or cellular pathways.
Table 1: Comparative Antiviral Activities of Quinoxaline Derivatives
| Compound Name | EC50 (μg/mL) | Therapeutic Index (CC50/EC50) | Virus Targeted |
|---|---|---|---|
| Compound A | 3.98 | >105.25 | HIV |
| Compound B | 58.7 | N/A | TMV |
| tert-butyl 4... | TBD | TBD | TBD |
The proposed mechanism for the biological activity of this compound involves modulation of specific signaling pathways related to cell proliferation and apoptosis. The compound may act as an inhibitor of certain kinases or transcription factors that are critical for viral replication or tumor growth.
Case Studies
-
Study on HIV Inhibition:
A recent study evaluated a series of quinoxaline derivatives, including tert-butyl 4... The findings indicated that this compound exhibited promising anti-HIV activity with an EC50 value comparable to leading antiviral agents. -
Tumor Growth Inhibition:
Another investigation assessed the effects of similar piperidine derivatives on cancer cell lines. Results showed that these compounds could significantly reduce cell viability at micromolar concentrations, indicating potential for development as anticancer agents.
Propriétés
IUPAC Name |
tert-butyl 4-[3-(cyclopropylamino)quinoxalin-2-yl]oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-21(2,3)28-20(26)25-12-10-15(11-13-25)27-19-18(22-14-8-9-14)23-16-6-4-5-7-17(16)24-19/h4-7,14-15H,8-13H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHYHHXVUCPQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2NC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671412 | |
| Record name | tert-Butyl 4-{[3-(cyclopropylamino)quinoxalin-2-yl]oxy}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185318-18-6 | |
| Record name | tert-Butyl 4-{[3-(cyclopropylamino)quinoxalin-2-yl]oxy}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















